Methyl 3-nitro-4-(phenylamino)benzoate
Overview
Description
Methyl 3-nitro-4-(phenylamino)benzoate is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Methyl 3-nitro-4-(phenylamino)benzoate and its isomers have been studied for their unique molecular structures and hydrogen bonding patterns. The isomer methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. Its counterpart, methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, exhibits a polarized molecular-electronic structure and is linked into chains of edge-fused rings by N-H...O and C-H...O hydrogen bonds, indicating a distinct molecular geometry and potential for diverse chemical interactions (Portilla et al., 2007).
Mesophase Behaviour in Liquid Crystals
The introduction of lateral methyl groups and terminal substituents, such as methyl and nitro groups, in the structure of this compound derivatives has been found to significantly influence the mesophase behavior of liquid crystal compounds. Studies demonstrate that these modifications can lead to the formation of stable nematic phases with broad temperature ranges and good thermal stability in the mesophases domain. This indicates potential applications in the development of liquid crystal displays and other related technologies (Saad et al., 2019).
Antimicrobial Properties
Derivatives of this compound have also been synthesized and evaluated for their antimicrobial properties. Compounds such as 3-(3′-Chloro-4′-nitrophenyl)-2-(substituted phenoxy)-3,4-dihydro-2H-1,3,2 λ5-benzoxaphosphinin-2-ones have been shown to possess significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Krishna et al., 2009).
Properties
IUPAC Name |
methyl 4-anilino-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDOVKHIAJFQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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